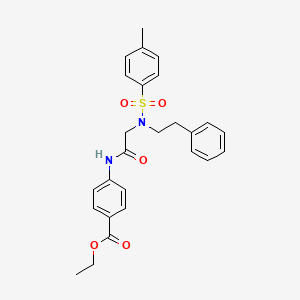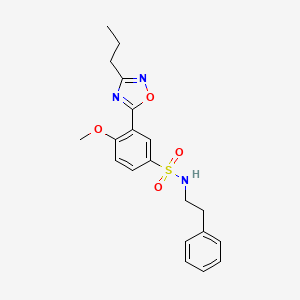
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPPOB, is a chemical compound that belongs to the family of sulfonamides. This compound is synthesized through a multistep process and is used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, making it less favorable for cancer cell growth and survival. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and survival. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
实验室实验的优点和局限性
One of the advantages of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic properties in various scientific research fields. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic properties.
未来方向
There are several future directions for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One direction is to further investigate the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in cancer cells and other cell types. This will help to optimize its therapeutic properties and identify potential side effects. Another direction is to develop more efficient and cost-effective synthesis methods for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, making it more accessible for scientific research. Finally, future research could focus on the development of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide derivatives with improved therapeutic properties and reduced side effects.
合成方法
The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the sulfonation of the final product. The starting materials for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide synthesis are 4-methoxybenzene-1-sulfonyl chloride and N-phenethyl-3-propyl-1,2,4-oxadiazol-5-amine. The oxadiazole ring is formed by reacting the amine with sodium hydride and then adding acetic anhydride. The final product is obtained by sulfonating the oxadiazole ring with chlorosulfonic acid. The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
科学研究应用
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research fields. One of the main applications of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-7-19-22-20(27-23-19)17-14-16(10-11-18(17)26-2)28(24,25)21-13-12-15-8-5-4-6-9-15/h4-6,8-11,14,21H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQFAMGZPBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)



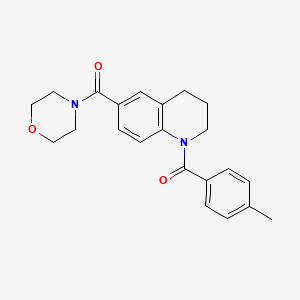

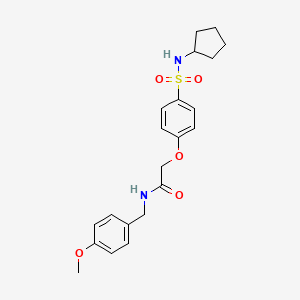

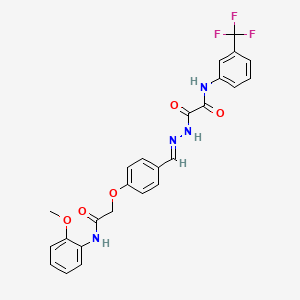

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
